molecular formula C10H19NO3 B124386 Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate CAS No. 152537-03-6

Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate

Cat. No. B124386
Key on ui cas rn: 152537-03-6
M. Wt: 201.26 g/mol
InChI Key: PIEFOIGZJZFQQJ-UHFFFAOYSA-N
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Patent
US09115126B2

Procedure details

2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid (3.91 g) was dissolved in THF (18.17 ml) and cooled to 0° C. Diborane (1M in THF, 54.5 ml) was added dropwise and the reaction stirred for one hour. Water was added dropwise to quench unreacted borane and the mixture diluted with EtOAc (150 mL) and washed with water (100 mL). Organics were dried over sodium sulphate and solvent evaporated under reduced pressure to afford tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (100% yield) as a clear oil.
Quantity
3.91 g
Type
reactant
Reaction Step One
Name
Quantity
18.17 mL
Type
solvent
Reaction Step One
Quantity
54.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:11][CH:10]([CH2:12][C:13](O)=[O:14])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].B#B.O>C1COCC1>[OH:14][CH2:13][CH2:12][CH:10]1[CH2:11][N:8]([C:6]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:7])[CH2:9]1

Inputs

Step One
Name
Quantity
3.91 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)CC(=O)O
Name
Quantity
18.17 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
54.5 mL
Type
reactant
Smiles
B#B
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to quench unreacted borane
ADDITION
Type
ADDITION
Details
the mixture diluted with EtOAc (150 mL)
WASH
Type
WASH
Details
washed with water (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organics were dried over sodium sulphate and solvent
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCCC1CN(C1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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